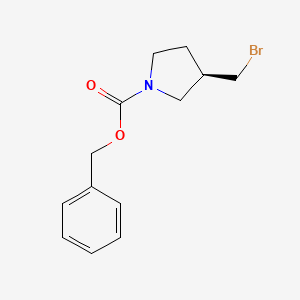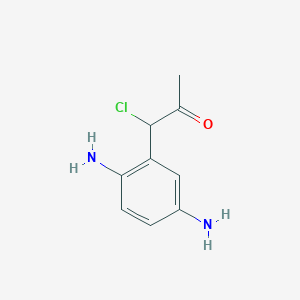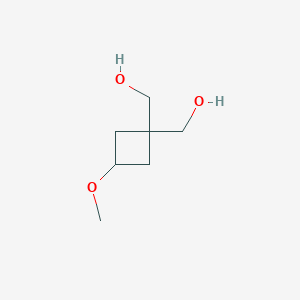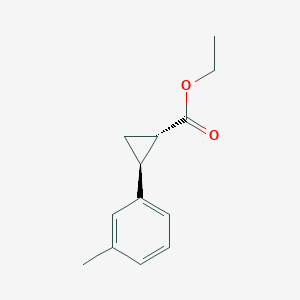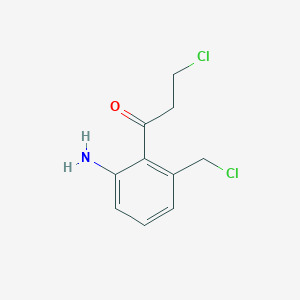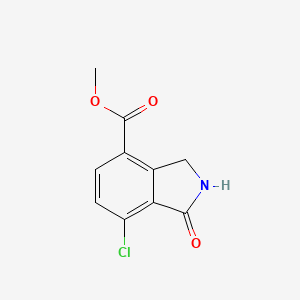
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1-oxoisoindoline-4-carboxylate typically involves the reaction of 7-chloroisatin with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different chemical syntheses and applications.
科学的研究の応用
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of Methyl 7-chloro-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
類似化合物との比較
Similar Compounds
- Methyl 6-chloro-1-oxoisoindoline-4-carboxylate
- Methyl 7-chloro-1-oxoisoindoline-5-carboxylate
- Methyl 1-oxoisoindoline-5-carboxylate
Uniqueness
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position and the ester group at the 4-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
methyl 7-chloro-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)5-2-3-7(11)8-6(5)4-12-9(8)13/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
WRRNMMGYVHNNKQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2CNC(=O)C2=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


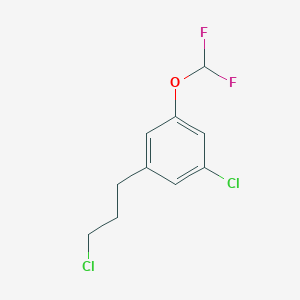
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

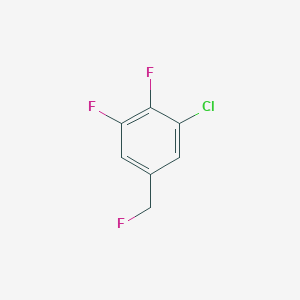
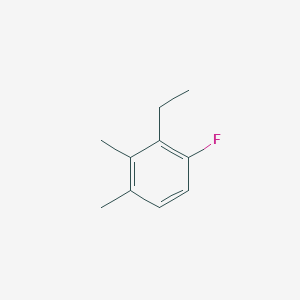
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
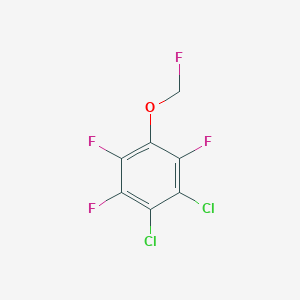

![3-Ethoxycarbonylmethylsulfanyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid ethyl ester](/img/structure/B14047384.png)
